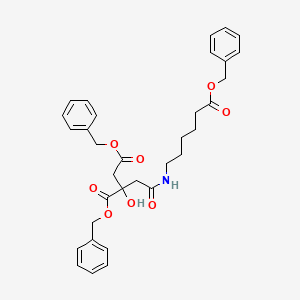
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate
Description
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Properties
Molecular Formula |
C33H37NO8 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
dibenzyl 2-hydroxy-2-[2-oxo-2-[(6-oxo-6-phenylmethoxyhexyl)amino]ethyl]butanedioate |
InChI |
InChI=1S/C33H37NO8/c35-29(34-20-12-4-11-19-30(36)40-23-26-13-5-1-6-14-26)21-33(39,32(38)42-25-28-17-9-3-10-18-28)22-31(37)41-24-27-15-7-2-8-16-27/h1-3,5-10,13-18,39H,4,11-12,19-25H2,(H,34,35) |
InChI Key |
NZADVBRAEORXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate typically involves multistep organic synthesis techniques. One common method starts with the preparation of intermediate compounds such as benzyl alcohol and benzaldehyde. These intermediates undergo various reactions, including condensation, oxidation, and esterification, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperature, pressure, and pH .
Major Products Formed
Major products formed from these reactions include various substituted benzyl derivatives, ketones, alcohols, and amines. These products can be further utilized in the synthesis of more complex molecules or in various industrial applications .
Scientific Research Applications
Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Dibenzyl 2-(-((6-(Benzyloxy)-6-oxohexyl)amino)-2-oxoethyl)-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl ketone: Shares structural similarities but differs in functional groups and reactivity.
Benzyl alcohol: A simpler compound with fewer functional groups.
Benzaldehyde: Another related compound with distinct chemical properties .
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


